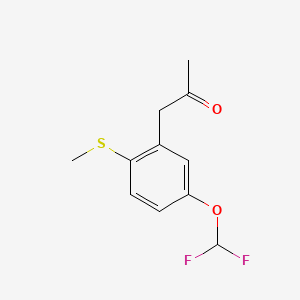
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-(difluoromethoxy)-2-iodophenol and methylthiomethyl ketone.
Reaction Conditions: The key steps include
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.
Analyse Des Réactions Chimiques
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Applications De Recherche Scientifique
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-methoxy-2-(methylthio)phenyl)propan-2-one and 1-(5-(trifluoromethoxy)-2-(methylthio)phenyl)propan-2-one share structural similarities.
Uniqueness: The presence of the difluoromethoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific biological interactions.
Propriétés
Formule moléculaire |
C11H12F2O2S |
|---|---|
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(15-11(12)13)3-4-10(8)16-2/h3-4,6,11H,5H2,1-2H3 |
Clé InChI |
GXEJWTSOLDXXEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















